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Introduction
Cy2 Succinimidyl Ester (Cy2-SE) is a reactive fluorescent dye belonging to the cyanine family,

designed for the covalent labeling of primary amines on biomolecules such as proteins and

antibodies. Its bright green fluorescence, with an excitation maximum around 492 nm and an

emission maximum at approximately 510 nm, makes it a valuable tool for various fluorescence-

based biological assays, particularly immunofluorescence (IF) microscopy.[1][2] This document

provides detailed application notes and protocols for the successful use of Cy2-SE in

immunofluorescence staining, from antibody conjugation to image acquisition.

Cy2-SE reacts efficiently with primary amino groups (e.g., the ε-amino group of lysine residues)

on proteins under mild basic conditions to form a stable amide bond.[3] This property allows for

the straightforward preparation of fluorescently labeled antibodies for use in both direct and

indirect immunofluorescence staining procedures.
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Cy2 is characterized by its relatively good water solubility and photostability compared to other

green-fluorescing dyes like FITC, especially in non-polar mounting media.[1][4] However, it is

sensitive to the anti-fading agent p-phenylenediamine.[1]

Table 1: Quantitative Data for Cy2-SE

Property Value Reference

Excitation Maximum (Ex) ~492 nm [1]

Emission Maximum (Em) ~510 nm [1]

Molar Extinction Coefficient (ε)

at ~492 nm
~150,000 cm⁻¹M⁻¹ N/A

Recommended Laser Line 488 nm [1]

Reactive Group
N-hydroxysuccinimidyl (NHS)

ester
[5]

Reactivity Primary amines [3]

Experimental Protocols
Part 1: Antibody Labeling with Cy2-SE
This protocol describes the conjugation of Cy2-SE to a primary or secondary antibody.

Materials:

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

Cy2-SE

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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Protocol:

Prepare the Antibody Solution:

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final

concentration of 2-5 mg/mL.

If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium

bicarbonate solution to adjust the pH.

Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[6]

Prepare the Dye Stock Solution:

Allow the vial of Cy2-SE to warm to room temperature.

Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock

solution.

Vortex briefly to fully dissolve the dye. This solution should be prepared fresh.

Labeling Reaction:

Slowly add the calculated amount of Cy2-SE stock solution to the antibody solution while

gently stirring.

The optimal molar ratio of dye to antibody should be determined empirically, but a starting

point of 10:1 to 15:1 (dye:antibody) is recommended for IgG antibodies.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugated Antibody:

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with

PBS (pH 7.2-7.4).

Apply the reaction mixture to the top of the column.
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Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions.

Collect the fractions containing the purified conjugate.

Determine the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation

maximum of Cy2 (~492 nm, A₄₉₂).

The DOL can be calculated using the following formula: DOL = (A₄₉₂ * ε_protein) / ((A₂₈₀ -

(A₄₉₂ * CF₂₈₀)) * ε_dye) Where:

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of Cy2 at 492 nm (~150,000 M⁻¹cm⁻¹).

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A₄₉₂

of dye).

An optimal DOL for antibodies is typically between 2 and 8.[6][7]

Table 2: Recommended Conditions for Antibody Labeling with Cy2-SE
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Parameter Recommended Value/Condition

Antibody Concentration 2-5 mg/mL

Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5

Molar Ratio of Dye to Antibody (IgG) 10:1 to 15:1 (initial trial)

Incubation Time 1 hour

Incubation Temperature Room Temperature

Purification Method
Size-exclusion chromatography (e.g., Sephadex

G-25)

Optimal Degree of Labeling (DOL) 2 - 8

Part 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for staining adherent cells with a Cy2-conjugated antibody.

Materials:

Cultured cells on coverslips or in chamber slides

PBS

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)

Cy2-conjugated primary or secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Protocol:
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Cell Culture and Fixation:

Grow cells to the desired confluency on sterile coverslips or chamber slides.

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[8]

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

If targeting an intracellular antigen, incubate the cells with permeabilization buffer for 5-10

minutes at room temperature.[8]

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.[9]

Antibody Incubation:

Indirect Staining:

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C. Optimal antibody concentration should be determined

by titration, but a starting range of 1-10 µg/mL is common.[10][11]

Wash the cells three times with PBS for 5 minutes each.

Incubate with the Cy2-conjugated secondary antibody diluted in blocking buffer for 1

hour at room temperature, protected from light. A typical starting concentration is 1-5

µg/mL.[10]

Direct Staining:
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Incubate with the Cy2-conjugated primary antibody diluted in blocking buffer for 1-2

hours at room temperature or overnight at 4°C, protected from light.

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's

instructions.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the edges of the coverslip with nail polish.

Store the slides at 4°C in the dark until imaging.

Table 3: Typical Concentrations and Incubation Times for Immunofluorescence
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Step Reagent
Concentration/
Dilution

Incubation
Time

Temperature

Fixation
Paraformaldehyd

e
4% in PBS 10-15 minutes

Room

Temperature

Permeabilization Triton X-100 0.1-0.5% in PBS 5-10 minutes
Room

Temperature

Blocking
BSA or Normal

Serum

1-5% or 5-10% in

PBS
30-60 minutes

Room

Temperature

Primary Antibody Unlabeled
1-10 µg/mL

(Titrate)

1-2 hours or

Overnight

Room Temp. or

4°C

Secondary

Antibody
Cy2-conjugated

1-5 µg/mL

(Titrate)
1 hour

Room

Temperature

Mandatory Visualizations
Experimental Workflow for Indirect Immunofluorescence
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Workflow for Indirect Immunofluorescence Staining

Cell Seeding and Culture

Fixation
(e.g., 4% PFA)

Permeabilization
(e.g., 0.1% Triton X-100)

Blocking
(e.g., 5% BSA)

Primary Antibody Incubation

Washing Steps

Cy2-Conjugated
Secondary Antibody Incubation

Washing Steps

Counterstaining (Optional)
(e.g., DAPI)

Mounting and Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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